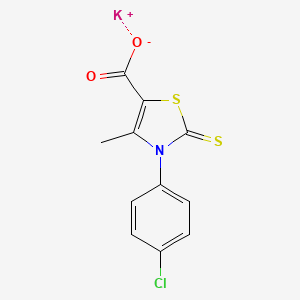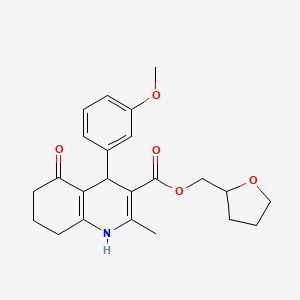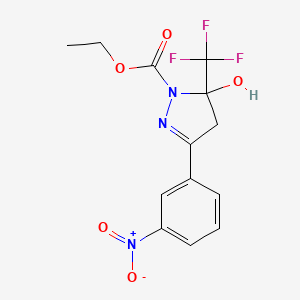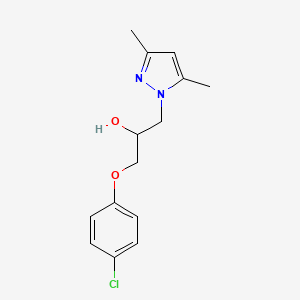![molecular formula C25H22O4 B5231298 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid, also known as BDP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the class of cyclobutane carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have antibacterial activity against a wide range of bacterial strains.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and have antibacterial activity. This compound has also been found to have a protective effect on the liver and kidneys. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in lab experiments is its unique chemical properties. This compound has been found to exhibit a wide range of biological activities, making it a versatile compound for scientific research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to investigate its biological effects. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One area of interest is the development of new drugs based on the structure of this compound. This compound has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial activities, making it a promising candidate for the development of new therapeutics.
Another area of interest is the investigation of the mechanism of action of this compound. Understanding how this compound exerts its biological effects could lead to the development of more effective drugs based on its structure.
Finally, there is a need for further research on the potential side effects of this compound. While this compound has been found to be relatively safe in lab experiments, more research is needed to determine its long-term effects on human health.
Méthodes De Synthèse
The synthesis of 3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves the reaction of 1,3-diphenylcyclobutane-1,3-dicarboxylic acid with benzyl chloroformate in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a yield of around 70%. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has been used in the development of new drugs for the treatment of various diseases. It has also been used as a building block in the synthesis of other compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
2,4-diphenyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c26-24(27)22-20(18-12-6-2-7-13-18)23(21(22)19-14-8-3-9-15-19)25(28)29-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGDSIWEUDLNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)

![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)

![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)